(1R,2S)-Ethyl 1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate
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Description
(1R,2S)-Ethyl 1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Biological Activity
(1R,2S)-Ethyl 1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate is a chiral compound with significant implications in medicinal chemistry, particularly as a synthetic intermediate for various pharmaceuticals. Its unique structural features, including a cyclopropane ring and a vinyl group, contribute to its biological activity and potential therapeutic applications.
- Molecular Formula: C13H21NO4
- Molar Mass: 255.31 g/mol
- CAS Number: 213316-49-5
The compound's stereochemistry, specifically the (1R,2S) configuration, plays a crucial role in its interaction with biological targets, influencing both bioavailability and efficacy.
This compound has shown promise as an intermediate in the synthesis of Hepatitis C virus protease inhibitors. The compound's structure allows for specific interactions with viral enzymes, enhancing its potential as an antiviral agent.
Table 1: Comparison of Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate | Similar cyclopropane and vinyl groups | Different methyl ester instead of ethyl |
Ethyl 1-(tert-butoxycarbonylamino)-3-vinylcyclopropanecarboxylate | Vinyl group at different position | Altered regioselectivity |
Cyclopropanecarboxylic acid derivatives | Basic cyclopropane structure | Varying functional groups affecting reactivity |
Biological Activity Studies
Recent studies have highlighted the biological activity of this compound in various contexts:
- Antiviral Activity: The compound has been explored for its ability to inhibit Hepatitis C virus protease, demonstrating significant inhibitory effects in vitro.
- Anticancer Potential: In screening against the NCI 60 tumor cell lines, this compound exhibited notable anticancer activity at concentrations as low as 10 μM, leading to over 50% growth inhibition in several cancer cell lines .
Case Studies
-
Hepatitis C Virus Protease Inhibition:
- A study demonstrated that this compound acts as a potent inhibitor of the Hepatitis C virus protease, with IC50 values indicating strong binding affinity to the active site of the enzyme.
-
Anticancer Screening:
- In a comprehensive screening involving various cancer types, this compound was one of the top candidates exhibiting significant cytotoxicity against aggressive cancer cell lines.
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
ethyl (1R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-6-9-8-13(9,10(15)17-7-2)14-11(16)18-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,14,16)/t9?,13-/m1/s1 |
InChI Key |
MUWAMLYKLZSGPE-WCRCJTMVSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(CC1C=C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.